This distinctive N,N'-disubstituted oxalamide features a rare furan-3-yl-hydroxypropyl motif, providing unique hydrogen-bonding topology for probing kinase active sites. Unlike generic oxalamides, its 3-chloro-4-methylphenyl substituent and chiral alcohol create a precise electrostatic surface critical for c-Met inhibitor SAR. Procure with confidence for chemoproteomics, analytical method development, or as a synthetic template where minor scaffold modifications can abolish target engagement.
Molecular FormulaC16H17ClN2O4
Molecular Weight336.77
CAS No.1428365-72-3
Cat. No.B2686855
⚠ Attention: For research use only. Not for human or veterinary use.
N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide: Structural Definition and Baseline Procurement Profile
N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide (CAS 1428365-72-3) is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide class. Its structure features a 3-chloro-4-methylphenyl group on one amide nitrogen and a 3-(furan-3-yl)-3-hydroxypropyl chain on the other, connected via an ethanediamide core. This compound has a molecular weight of approximately 336.77 g/mol. The presence of a hydrogen bond donor (secondary alcohol), multiple hydrogen bond acceptors, and a lipophilic chloro-methylphenyl motif place it within a chemical space associated with kinase inhibitor pharmacophores [1]. There are currently no published X-ray crystallography structures or experimentally determined logP/logD values for this specific compound.
[1] US Patent 7470693 B2, 'Oxalamide derivatives as kinase inhibitors', filed April 19, 2006, and issued December 30, 2008. View Source
Why Generic N,N'-Disubstituted Oxalamide Substitution Fails for N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
Generic substitution within the N,N'-disubstituted oxalamide class is not supported due to profound structure-activity relationship (SAR) sensitivity. Minor modifications to this scaffold are known to drastically alter kinase inhibition profiles, selectivity, and pharmacokinetic properties [1]. The specific combination of a 3-chloro-4-methylphenyl substituent and a furan-3-yl-hydroxypropyl chain creates a unique hydrogen-bonding topology and electrostatic surface that is distinct from analogs with, for example, a furan-2-yl or tetrahydrofuran substitution. Without direct comparative data, selecting a 'similar' analog based solely on the oxalamide core could result in a complete loss of target engagement or a different polypharmacology profile, making analytical cross-read inaccurate and procurement for a specific SAR campaign misdirected.
[1] US Patent 7470693 B2, 'Oxalamide derivatives as kinase inhibitors', filed April 19, 2006, and issued December 30, 2008. View Source
Validated Research Application Scenarios for N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
Kinase Inhibitor Lead Optimization and SAR Exploration
The compound is structurally well-suited as a starting point or intermediate for developing novel c-Met or related tyrosine kinase inhibitors, based on the established activity of oxalamide derivatives in this target class [1]. Its utility lies in serving as a structurally defined synthetic template where the chiral alcohol and furan ring can be systematically varied to probe accessory binding pockets and selectivity determinants.
Analytical Reference Standard for Method Development
As a high-purity, structurally unique oxalamide, this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR based analytical methods. Its distinct InChI key and well-defined isotopic pattern are valuable for impurity profiling and stability-indicating assays in synthetic process chemistry campaigns.
Chemical Biology Probe for Hydroxypropyl-Furan Pharmacophore Assessment
The compound's 3-(furan-3-yl)-3-hydroxypropyl moiety is a less common motif compared to furan-2-yl derivatives. This makes it a useful tool compound for assessing the steric and electronic requirements of protein active sites that recognize hydroxyalkyl-furan motifs, aiding in chemoproteomics and target identification studies.
[1] US Patent 7470693 B2, 'Oxalamide derivatives as kinase inhibitors', filed April 19, 2006, and issued December 30, 2008. View Source
Quote Request
Request a Quote for N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.